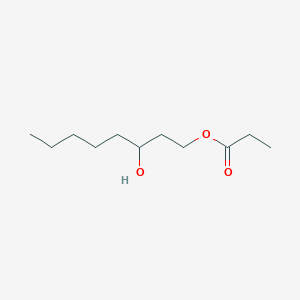
1,3-Octanediol monopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1,3-Octanediol.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
1,3-Octanediol monopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in preserving biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and antimicrobial properties
Mecanismo De Acción
The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .
Comparación Con Compuestos Similares
1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.
1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.
1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.
Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .
Propiedades
Número CAS |
53554-42-0 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
3-hydroxyoctyl propanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3 |
Clave InChI |
QSXZMOSYJGTJHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCOC(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




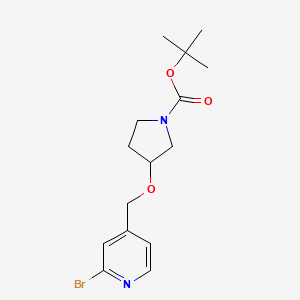
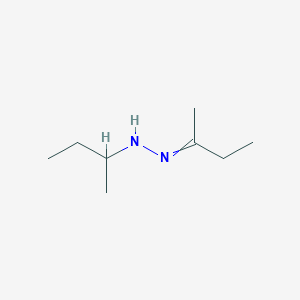
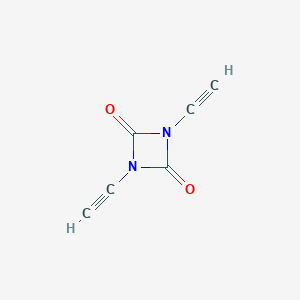

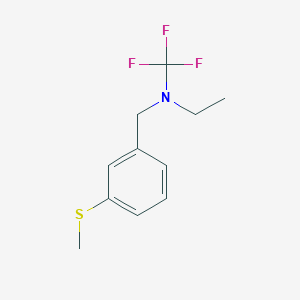
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

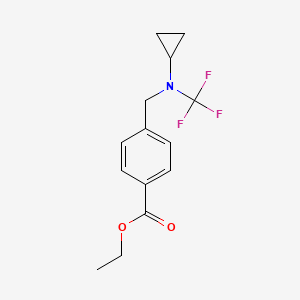

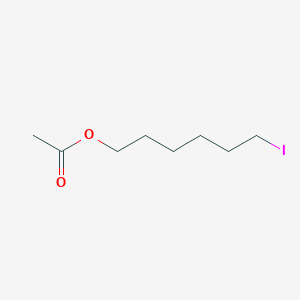
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)

